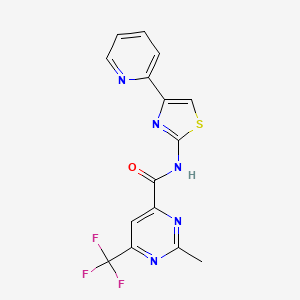

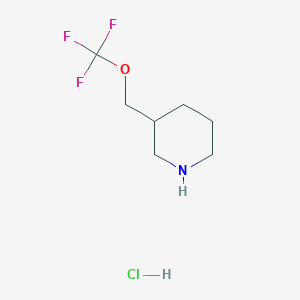

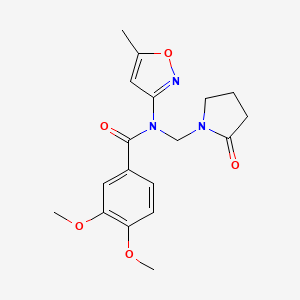

![molecular formula C19H17ClN2O4S B2501111 N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide CAS No. 922854-81-7](/img/structure/B2501111.png)

N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide, also known as CFMSB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide-based compound that has shown promising results in various studies, making it a popular choice for researchers in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Characterization

- Tritium Labeling : A compound possessing benzamide functionality underwent tritium labeling, revealing multiple labeled species and retaining stereochemical configuration. This technique is crucial for studying drug-receptor interactions and pharmacokinetics (Yang Hong et al., 2015).

- Oxidation Methods : The oxidation of 3-(4-chlorophenylsulfanyl)-2-methylnaphtho[1,2-b]furan with 3-chloroperoxybenzoic acid was explored, leading to compounds with significant crystal structure interactions, highlighting the importance of molecular architecture in material science (H. Choi et al., 2008).

Reactivity and Interaction Studies

- Molecular Interaction : The antagonist properties of similar compounds have been studied, providing insights into molecular interaction mechanisms with receptors, which are essential for drug design and understanding pharmacodynamics (J. Shim et al., 2002).

- Inhibition Studies : Compounds with the sulfamoylbenzamide moiety have been examined as inhibitors against various enzymes, demonstrating potential therapeutic applications through enzyme inhibition (C. Supuran et al., 2013).

Antimicrobial and Anticancer Applications

- Antimicrobial Activity : New thiourea derivatives have been synthesized and tested for their interaction with bacterial cells, showing significant anti-pathogenic activity, especially against strains known for biofilm growth. These findings suggest potential for developing novel antimicrobial agents (Carmen Limban et al., 2011).

- Anticancer Agents : Indapamide derivatives have been synthesized and evaluated for pro-apoptotic activity on melanoma cell lines, with certain compounds demonstrating high growth inhibition. This research indicates the potential of benzamide derivatives as anticancer agents (Ö. Yılmaz et al., 2015).

Corrosion Inhibition

- Mild Steel Protection : N-[(4-chlorophenyl)(morpholin-4-yl)methyl]benzamide showed significant inhibition efficiency on mild steel in sulphuric acid, indicating its potential as a corrosion inhibitor. The study highlights the compound's adsorption behavior and protective film formation against acid attack, critical for industrial applications (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4S/c1-22(13-17-3-2-12-26-17)27(24,25)18-10-4-14(5-11-18)19(23)21-16-8-6-15(20)7-9-16/h2-12H,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOJCIGPQGKKFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

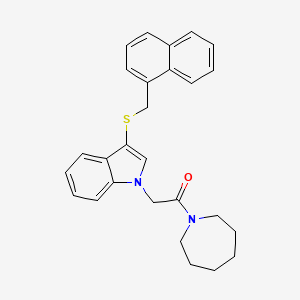

![2-(2-methyl-1H-imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2501031.png)

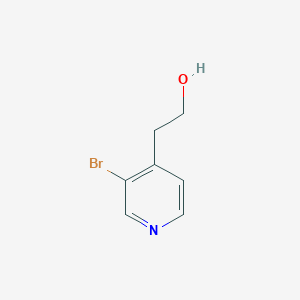

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2501037.png)

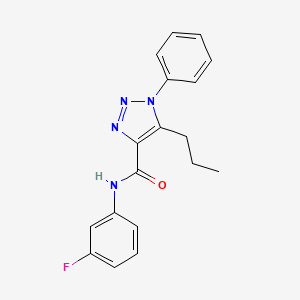

![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2501040.png)

![N-(2,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501050.png)

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501051.png)